Biotin-PEG3-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJSBKNJFAUJFV-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359860-27-8 | |
| Record name | Biotin-PEG3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIOTIN-PEG3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Significance of Biotinylation in Contemporary Biomedical Research
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and peptides, is a cornerstone of modern biochemical and molecular biology research. labmanager.comcreative-proteomics.com The power of this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin (a B-vitamin) and the proteins avidin (B1170675) and streptavidin. wikipedia.orgthermofisher.com This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under most experimental conditions. wikipedia.orgthermofisher.comaatbio.com
This robust interaction is harnessed in a wide array of applications, including:
Detection and Quantification: Biotinylated molecules can be easily detected and quantified using enzyme- or fluorophore-conjugated streptavidin in techniques like ELISA, Western blotting, and immunohistochemistry. labmanager.comsouthernbiotech.com The ability of each streptavidin molecule to bind four biotin molecules provides significant signal amplification. thermofisher.comaatbio.comsouthernbiotech.com
Purification and Isolation: The high affinity of the biotin-streptavidin bond is widely used for the purification and isolation of proteins and other biomolecules from complex mixtures. creative-proteomics.comsouthernbiotech.comexcedr.com This is often achieved by immobilizing streptavidin on a solid support, such as beads or a chromatography column. southernbiotech.comexcedr.com
Cellular and Molecular Imaging: Biotinylated probes, in conjunction with fluorescently labeled streptavidin, are used to visualize the localization and dynamics of specific molecules within cells and tissues. creative-proteomics.com
Studying Molecular Interactions: Biotinylation is a key tool for studying protein-protein and other molecular interactions through techniques like immunoprecipitation and affinity purification. creative-proteomics.comexcedr.com
The small size of the biotin molecule (244.31 g/mol ) is a significant advantage, as it typically does not interfere with the biological function of the labeled molecule. labmanager.commedchemexpress.com Furthermore, biotin's role extends beyond a simple tag, with emerging evidence suggesting its involvement in cell signaling, gene expression, and chromatin structuring. annualreviews.org
The Polyethylene Glycol Peg Spacer in Bioconjugation Design
The integration of a polyethylene (B3416737) glycol (PEG) spacer into the design of biotinylating agents represents a significant advancement in bioconjugation technology. chempep.com PEG is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com The inclusion of a PEG chain between the biotin (B1667282) moiety and the reactive functional group offers several key advantages that enhance the performance of the resulting bioconjugate. axispharm.com
Key benefits of PEG spacers include:
Increased Water Solubility: Many biomolecules and labeling reagents are hydrophobic. The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the biotinylating agent and the final bioconjugate, which can prevent aggregation. axispharm.comadcreview.cominterchim.fraatbio.com
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm provides physical separation between the biotin tag and the conjugated molecule. aatbio.combroadpharm.comlumiprobe.com This minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively large streptavidin or avidin (B1170675) proteins. aatbio.combroadpharm.com
Enhanced Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is known to reduce the immunogenicity of proteins and other biomolecules. creativepegworks.comaxispharm.comadcreview.com It can create a "stealth" effect by forming a hydration shell around the molecule, shielding it from the immune system and proteolytic enzymes, which can prolong its circulation time in biological systems. chempep.comcreativepegworks.comaxispharm.com
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for the optimization of the distance between the biotin and the target molecule for specific applications. chempep.cominterchim.frthermofisher.com
The use of PEG linkers has become widespread in various biomedical applications, including drug delivery systems, protein and enzyme stabilization, and the functionalization of nanoparticles. creativepegworks.comontosight.ai
Bifunctional Linkers: a Foundational Overview of Biotin Peg3 Amine S Design Principles
Amine-Reactive Conjugation Chemistry of this compound
The terminal primary amine of this compound is a versatile functional group that can readily react with several types of reagents, enabling its conjugation to a wide range of molecules. biochempeg.comlumiprobe.com This reactivity is central to its application in labeling proteins, nucleic acids, and other biomolecules. lumiprobe.com
Reaction with N-Hydroxysuccinimide (NHS) Esters
This compound's primary amine group reacts efficiently with N-Hydroxysuccinimide (NHS) esters. biochempeg.comlumiprobe.combroadpharm.combpsbioscience.com This reaction is a common and effective method for labeling biomolecules. lumiprobe.com NHS esters are activated forms of carboxylic acids that react with primary amines under physiologic to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds. thermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com
The reaction between the primary amine of this compound and an NHS ester-activated molecule results in the formation of a stable, covalent amide bond, effectively tethering the biotin moiety to the target molecule. This is a widely used strategy for biotinylating proteins on their lysine (B10760008) residues or N-terminus. bpsbioscience.com The efficiency of this reaction can be influenced by factors such as pH and the concentration of the reactants. thermofisher.com It's important to note that the hydrolysis of the NHS ester can compete with the desired amine reaction, and this hydrolysis rate increases with higher pH. thermofisher.com
Table 1: Reaction Details of this compound with NHS Esters
| Reactant 1 | Reactant 2 | Resulting Bond | Key Conditions |
| This compound | N-Hydroxysuccinimide (NHS) Ester | Amide Bond | pH 7.2-9 |
Formation of Stable Amide Bonds in Biotinylated Conjugates
The conjugation of this compound to biomolecules via reactions with NHS esters or carbodiimide-activated carboxylic acids results in the formation of a highly stable amide bond. lumiprobe.combpsbioscience.comthermofisher.combpsbioscience.com This covalent linkage is crucial for the integrity and functionality of the resulting biotinylated conjugate in various applications, ensuring that the biotin label remains attached to the target molecule throughout subsequent detection or purification steps. lumiprobe.com The stability of the amide bond is a key reason why these conjugation chemistries are widely favored in the development of robust biochemical assays and targeted drug delivery systems.
Site-Specific and Non-Specific Bioconjugation Approaches Utilizing this compound
The use of this compound can be tailored for either non-specific or site-specific bioconjugation, depending on the target molecule and the desired outcome. nih.gov
Non-Specific Bioconjugation:
Site-Specific Bioconjugation:
In contrast, site-specific bioconjugation aims to attach the biotin label to a single, predetermined location on the biomolecule. This is particularly important when the random modification of certain residues could compromise the biological activity of the molecule, for example, by altering an enzyme's active site or an antibody's antigen-binding region. nih.govnih.gov
While this compound itself is not inherently site-specific, it can be used in strategies designed to achieve site-specificity. For example, if a protein has a unique, accessible carboxyl group that can be targeted with EDC chemistry, or a single, reactive primary amine in a specific location, a degree of site-specificity can be achieved. More advanced methods involve engineering the target protein to introduce a unique reactive handle, such as a cysteine residue with a reactive sulfhydryl group, which can then be targeted by specific maleimide-biotin reagents. While not a direct reaction of the amine group of this compound, this highlights the broader context of achieving site-specific biotinylation. Another approach is to modify the N-terminal amine of an antibody under controlled conditions. nih.gov
The choice between a non-specific and a site-specific approach depends on the specific application and the need to preserve the functional integrity of the biomolecule. nih.gov Site-specific conjugation generally yields more homogeneous and well-defined conjugates. nih.gov
Table 3: Comparison of Bioconjugation Approaches with this compound
| Approach | Typical Target on Proteins | Outcome | Advantages | Disadvantages |
| Non-Specific | Multiple lysine residues and N-terminus | Heterogeneous product with random labeling | Simple, high degree of labeling | Potential loss of biological activity, batch-to-batch variability. nih.gov |
| Site-Specific | A unique, pre-determined functional group | Homogeneous product with controlled labeling | Preserves biological function, reproducible. nih.gov | Can be more complex to design and execute |
Mechanistic Insights into this compound Functionality
Applications of Biotin Peg3 Amine in Biomedical and Nanoscience Research
Targeted Drug Delivery Systems
Biotin-PEG3-Amine is a key component in the development of advanced drug delivery systems designed to increase therapeutic efficacy while reducing off-target effects. alfa-chemistry.combiochempeg.com Its primary role is to act as a targeting ligand, guiding drug-loaded nanocarriers to specific cells or tissues that overexpress biotin (B1667282) receptors. alfa-chemistry.com
The fabrication of targeted nanocarriers often involves the surface modification of nanoparticles, liposomes, and micelles with this compound. alfa-chemistry.com The terminal primary amine group of the molecule allows for its covalent conjugation to these structures. A common method involves activating carboxyl groups on the nanocarrier surface with carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), which then readily reacts with the amine group of this compound to form a stable amide bond. fishersci.bemedchemexpress.com This process effectively decorates the surface of the nanocarrier with biotin moieties, preparing them for targeted delivery applications. alfa-chemistry.com PEGylated nanoparticles, liposomes, and micelles modified in this way are frequently used to encapsulate and deliver a range of therapeutic agents, including chemotherapeutics and proteins. alfa-chemistry.com
| Nanocarrier Type | Conjugation Chemistry | Key Feature of this compound |
| Carboxylated Nanoparticles | EDC/NHS activation of surface -COOH groups to react with the -NH2 group of the linker. medchemexpress.com | Provides a terminal amine for covalent attachment. |
| Liposomes | Incorporation of lipids with reactive head groups (e.g., carboxyl) for subsequent conjugation with the amine. abbexa.comnih.gov | The PEG spacer extends the biotin moiety away from the liposome (B1194612) surface, reducing steric hindrance. aatbio.com |
| Micelles | Assembly using polymers that include functional groups for reaction with the amine linker. alfa-chemistry.com | Enhances water solubility of the overall construct. aatbio.com |
While this compound itself is primarily a targeting ligand, it is an integral part of complex systems designed for controlled drug release. The release of a therapeutic payload is typically governed by other components of the nanocarrier system. For instance, stimuli-responsive release can be achieved by incorporating cleavable linkers elsewhere in the conjugate, which respond to specific conditions within a target microenvironment, such as changes in redox potential or the presence of certain enzymes. alfa-chemistry.com In one study, a drug was conjugated to a polymer via an enzymatically cleavable linker, demonstrating the feasibility of enzyme-triggered release, a principle applicable to biotin-targeted systems. researchgate.net The stability of the this compound linkage itself ensures that the nanocarrier remains intact until it reaches the target site, where other mechanisms can trigger the release of its cargo.
Recent research has highlighted a novel application for this compound in the propulsion of micro-robots for targeted drug delivery. smu.edu In a study investigating the movement of magnetic microparticles through mucus, researchers coated the particles with various biotinylated compounds, including this compound. nih.govnsf.gov This was achieved by functionalizing the surfaces of the magnetic microparticles using an avidin-biotin complex. nih.gov The study utilized a "spontaneous symmetry breaking propulsion mechanism," where a rotating magnetic field causes the coated particles to "swim" through the viscous, non-Newtonian fluid. smu.eduasme.org
The findings indicated that the surface chemistry significantly altered the propulsion behavior of the microparticles. nih.govnsf.gov Coating the particles with this compound was shown to dynamically change their velocity and controllability in synthesized mucus, with performance linked to both the properties of the magnetic field and the local characteristics of the mucus. smu.edunih.govresearchgate.net This ability to precisely navigate microparticles through complex biological fluids by modifying their surface chemistry represents a significant advance toward developing microrobotics for highly targeted drug delivery. smu.edu
| Research Finding | Experimental Detail | Implication for Drug Delivery |
| Altered Propulsion | Magnetic microparticles coated with this compound were propelled by rotating magnetic fields in a mucus solution. nih.govasme.org | Enables precise navigation of drug-carrying microparticles in complex biological environments. smu.edu |
| Dynamic Behavior Change | The this compound coating dynamically changed the propulsion behavior compared to other coatings like biotin and biotin chitosan (B1678972). smu.edunih.gov | Allows for the design of specialized surface coatings to generate specific propulsion properties for different delivery strategies. smu.edu |
| Controllability | The velocity and control of the microparticles were dependent on the chemical coating and magnetic field properties. nih.gov | Supports precise drug deployment where speed and location are critical for patient outcomes. smu.edu |
Controlled Release Mechanisms in this compound Conjugates
Advanced Biosensing and Diagnostic Platforms
The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of modern bio-detection assays. This compound serves as a critical linker for attaching this system to various surfaces and molecules, enabling the creation of robust and sensitive diagnostic tools. polysciences.com
This compound is widely used for the functionalization of surfaces in biosensors and diagnostic assays. polysciences.com The terminal amine group can be covalently linked to surfaces containing reactive groups, such as carboxylates or NHS esters. lumiprobe.comaatbio.com For example, it can be coupled to carboxyl-functionalized surfaces using EDC chemistry. cephamls.comfishersci.be Once the surface is biotinylated, it can be used to immobilize streptavidin or avidin (B1170675). This protein layer can then capture any biotinylated biomolecule of interest, such as antibodies, enzymes, or nucleic acids. lumiprobe.com The hydrophilic PEG spacer plays a crucial role by extending the biotin moiety away from the surface, which minimizes non-specific binding and ensures that the immobilized biomolecules maintain their biological activity and accessibility. aatbio.com This technique is fundamental to creating highly specific and sensitive biosensing platforms.
The properties of this compound are leveraged to enhance the sensitivity of various bioassay formats. It is used to label detection reagents in techniques like ELISA and Western blotting. taskcm.com
A notable application is in the development of a high-performance fluorescence lateral flow assay (LFA). In one study aimed at detecting yeast nucleic acid sequences, Amine-PEG3-Biotin was used to biotinylate oligonucleotide reporter sequences. umass.edu These biotinylated reporters were then conjugated to fluorescent nanoparticles. In the assay, the target nucleic acid sequence hybridizes with both a test line probe and the biotinylated, fluorescent reporter probe. The entire complex is then captured by a streptavidin-coated line on the LFA strip, generating a fluorescent signal. This research demonstrated that using fluorescent nanoparticles as reporters, enabled by the biotin-streptavidin linkage facilitated by this compound, resulted in a significantly lower limit of detection compared to traditional gold nanoparticles. umass.edu
| Assay Type | Role of this compound | Reporter System | Limit of Detection (Target Sequence) |
| Lateral Flow Assay | Biotinylation of oligonucleotide reporter sequence. umass.edu | Gold Nanoparticles | 10 femtomoles umass.edu |
| Fluorescence Lateral Flow Assay | Biotinylation of oligonucleotide reporter sequence. umass.edu | Ruthenium-doped Silica (B1680970) Nanoparticles | 0.027 femtomoles umass.edu |
This 1000-fold increase in sensitivity highlights the power of combining this compound with advanced reporter technologies to create quantitative diagnostic tests with very low detection limits. umass.edu
Integration in Diagnostic Imaging Probes
The unique properties of this compound make it a valuable component in the development of advanced diagnostic imaging probes. Its ability to be conjugated to imaging agents, such as fluorophores or nanoparticles, allows for the targeted visualization of biological structures and processes both in vitro and in vivo.
One key application involves the use of this compound in the construction of targeted nanoparticles for imaging. For instance, researchers have functionalized silver-coated silicon dioxide (Ag@SiO2) nanocomposites with this compound. medchemexpress.com This was achieved by first activating the carboxyl groups on the SiO2 nanospheres with EDC and NHS, and then reacting them with the primary amine of this compound. medchemexpress.commedchemexpress.com These biotinylated nanocomposites can then be targeted to specific sites by utilizing the high-affinity interaction between biotin and streptavidin, which can be conjugated to a targeting moiety like an antibody. This approach enhances the signal at the target location, improving the sensitivity and specificity of the imaging technique.
The general workflow for creating such a probe is outlined in the table below:
| Step | Description | Reagents |
| 1 | Activation of Nanoparticle Surface | Carboxyl-functionalized nanoparticles, EDC, NHS |
| 2 | Conjugation with this compound | Activated nanoparticles, this compound |
| 3 | Quenching of Unreacted Sites | Ethanolamine |
| 4 | Targeting | Biotinylated nanoparticles, Streptavidin-conjugated targeting molecule |
This modular approach allows for the creation of a wide range of specific imaging probes for various diagnostic applications, including disease diagnosis and monitoring treatment efficacy.
Microarray Construction for Biomolecular Interaction Studies
This compound plays a crucial role in the construction of microarrays, which are powerful tools for high-throughput analysis of biomolecular interactions. The fundamental principle involves immobilizing a vast number of different molecules in a spatially defined pattern on a solid surface.
In this context, a related compound, Biotin-PEG3-C3-NH2, has been demonstrated as a valuable tool for creating microarrays to study protein-small molecule interactions and enzyme activities. medchemexpress.comglpbio.com By immobilizing proteins on a surface via the biotin-streptavidin linkage, researchers can screen large libraries of small molecules for binding or enzymatic modulation. The fluorescence generated from the interaction between the protein and a fluorescently labeled small molecule can be detected, providing a high-throughput method for discovering new drug leads or understanding biological pathways. medchemexpress.comglpbio.com The use of a PEG linker in this system helps to ensure that the immobilized proteins remain in their native conformation and are accessible for interaction.
Signal Amplification Labeling
This compound is widely recognized as a signal amplification label in various bioanalytical assays. medchemexpress.comfishersci.setargetmol.comabmole.comselleckchem.combioscience.co.uk The principle of signal amplification relies on the ability to introduce multiple biotin molecules into a detection system, each of which can then bind to a streptavidin-enzyme conjugate. This enzyme, in turn, can catalyze a reaction that produces a strong, measurable signal, such as a color change or light emission.
An example of this application is in the development of electrochemical immunosensors. Researchers have utilized this compound-functionalized Ag@SiO2 nanocomposites for the detection of N6-methyladenosine in human cell lines. In this system, the nanocomposites serve as a carrier for a large number of biotin molecules. After the immunosensor captures the target analyte, the biotinylated nanocomposites are introduced, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate. The HRP then catalyzes a reaction that produces an electrochemical signal, which is proportional to the amount of analyte present. This multi-layered amplification strategy significantly enhances the sensitivity of the assay.
Cell Biology and Cellular Engineering Applications
The unique properties of this compound make it a versatile tool for a range of applications in cell biology and cellular engineering, enabling researchers to probe and manipulate cellular processes with high specificity. medchemexpress.comfishersci.secaymanchem.combiochempeg.com
Cell Surface Labeling and Modification
This compound is employed for the specific labeling and modification of cell surface molecules. fishersci.se Because the molecule is hydrophilic, it does not readily cross the cell membrane, ensuring that the biotinylation is restricted to the extracellular surface. thermofisher.com This is particularly useful for studying the expression and trafficking of cell surface receptors.
The process typically involves activating the carboxyl groups of cell surface proteins using EDC and then reacting them with the amine group of this compound. The biotinylated cells can then be detected or isolated using streptavidin-conjugated probes, such as fluorescent dyes or magnetic beads.
Cell Sorting, Capture, and Live Cell Tracking Methodologies
The ability to specifically label cell surfaces with biotin opens up possibilities for cell sorting, capture, and tracking. fishersci.se
| Application | Description |
| Cell Sorting | Biotinylated cells can be sorted from a mixed population using fluorescence-activated cell sorting (FACS) after labeling with a fluorescently-tagged streptavidin. thermofisher.com |
| Cell Capture | Cells labeled with biotin can be captured on streptavidin-coated surfaces, such as microfluidic devices or magnetic beads, for further analysis or culture. nih.gov |
| Live Cell Tracking | By using a fluorescent streptavidin conjugate, the movement and fate of biotinylated cells can be tracked over time in live-cell imaging experiments. alfa-chemistry.com |
In one study, avidin-coated magnetic microparticles were functionalized with this compound to study their navigation through a mucus solution, mimicking biological environments. researchgate.net This demonstrates the potential of using this compound to create functionalized micro-robots for targeted delivery and therapy. researchgate.net
Artificial Cell-Cell Interaction Studies
This compound can be used to engineer artificial interactions between cells. fishersci.sealfa-chemistry.com By labeling the surface of one cell population with biotin and another with streptavidin, researchers can induce controlled aggregation and study the consequences of these forced interactions. This approach provides a powerful tool to investigate the roles of cell-cell contact in various biological processes, such as tissue development and immune responses.
Nanotechnology and Material Science Innovations
This compound's unique structure, which combines the high-affinity binding of biotin with the flexible and water-soluble nature of a three-unit polyethylene (B3416737) glycol (PEG) spacer, makes it highly valuable in nanotechnology and material science. biochempeg.comalfa-chemistry.com The terminal amine group allows for its covalent attachment to a variety of surfaces and molecules. biochempeg.comlumiprobe.com
The creation of nanostructured biointerfaces is critical for studying the interactions between cells and their environment, as well as for the development of advanced biosensors. caymanchem.comchemicalbook.comnih.gov this compound and its derivatives are instrumental in the precise arrangement of biologically active molecules on these surfaces. caymanchem.comchemicalbook.combiochempeg.com
In one approach, researchers have developed dual-functionalized surfaces by combining gold nanoparticles with a PEG-alkyne coating. nih.govacs.org This PEG-alkyne layer can be modified with azide-containing molecules, such as an azide-PEG3-biotin conjugate, through a "click chemistry" reaction. nih.govacs.org This allows for the controlled attachment of biotin to the surface. Subsequently, streptavidin, a protein with a very strong affinity for biotin, can be introduced to bind to these biotinylated sites. acs.org This methodology enables the precise spatial arrangement of different molecules, which is crucial for studying how the spacing and clustering of signaling molecules affect cellular responses like adhesion and spreading. caymanchem.comnih.govbiochempeg.com
Research Highlight: Dual-Functionalized Surfaces for Cell Adhesion Studies nih.gov
| Surface Component 1 | Surface Component 2 | Cell Response |
| cRGD on gold nanoparticles | Synergy peptide PHSRN on surrounding PEG | Cells adhere, spread, and form mature focal adhesions. |
| cRGD on gold nanoparticles only | N/A | Cells do not adhere. |
| Synergy peptide PHSRN on PEG only | N/A | Cells do not adhere. |
This table demonstrates the synergistic effect of presenting two different signaling molecules in a defined spatial arrangement, a feat made possible by the precise functionalization capabilities of biotin-PEG derivatives.
This compound is widely used in the development of functional coatings for various materials and in the synthesis of graft polymer compounds. biochempeg.combiochempeg.com Its application in surface modification is a straightforward method to introduce new functionalities to a base material. google.com The PEG spacer enhances the water solubility of the molecule and the surfaces it is attached to, while also minimizing non-specific binding of other molecules, a property known as being "anti-fouling". alfa-chemistry.combroadpharm.com
These functional polymers can be designed with different side chains to achieve specific properties. For example, a polymer might include one side chain with a terminal amine for further reactions, another with polyethylene glycol for its anti-fouling properties, and a third with polyethylene glycol and biotin for specific binding applications. google.com This versatility allows for the creation of highly specialized materials for medical research, drug-release systems, and cell culture. biochempeg.combiochempeg.com
The field of microrobotics is exploring the use of tiny, controllable devices for applications like targeted drug delivery. researchgate.netdntb.gov.uabioline.ru this compound has been used in the functionalization of magnetic microparticles to study their movement and behavior. researchgate.netdntb.gov.ua
In a notable study, magnetic microparticles were coated with this compound using an avidin-biotin complex. researchgate.netdntb.gov.ua These coated particles were then propelled through a mucus solution using rotating magnetic fields. researchgate.net The results showed that the biotinylated surface coating altered the propulsion behavior of the microparticles, with performance differences linked to both the magnetic field properties and the local properties of the mucus. researchgate.netdntb.gov.ua This research is a step towards developing precisely controlled, drug-carrying microparticles that could one day supplement traditional drug delivery methods. researchgate.netdntb.gov.ua
Further research has demonstrated that even geometrically achiral micro-swimmers, when functionalized, can be propelled. researchgate.net This opens up new possibilities for simpler designs of micro- and nano-swimmers for biomedical applications. researchgate.net
Key Findings in Micro-Swimmer Propulsion researchgate.netdntb.gov.ua
| Microparticle Coating | Propulsion Behavior | Influencing Factors |
| This compound | Altered propulsion characteristics | Magnetic field properties, localized mucus properties |
Development of Functional Coatings and Graft Polymer Compounds
Proteomics and Enzyme Activity Studies
This compound and its derivatives are powerful tools in proteomics, the large-scale study of proteins. medchemexpress.com They are particularly useful for identifying and characterizing protein-small molecule interactions and for profiling the activity of enzymes. medchemexpress.comnih.gov
Understanding how small molecules interact with proteins is fundamental to drug discovery. pnas.orgnih.gov this compound can be used to create probes that help identify the protein targets of small molecules. medchemexpress.com For instance, a derivative, Biotin-PEG3-C3-NH2, has been shown to be a valuable tool for the high-throughput analysis of protein-small molecule interactions in microarrays. medchemexpress.com
Photoaffinity labeling is a common technique where a small molecule is equipped with a photoactivatable group and an affinity handle like biotin. pnas.org When exposed to UV light, the probe covalently binds to its target protein. The biotin tag then allows for the enrichment and subsequent identification of the protein. pnas.orgnih.gov Chemoproteomic workflows have been developed to map these binding sites with high resolution across the entire proteome. nih.gov
Activity-based protein profiling (ABPP) is a chemoproteomic strategy that uses small-molecule probes to directly measure the functional state of enzymes in their natural environment. nih.gov These probes typically contain a reactive group that binds to the active site of an enzyme and a reporter tag, such as biotin, for detection and enrichment. nih.gov
This compound and related compounds can be incorporated into these probes. medchemexpress.com For example, Biotin-PEG3-C3-NH2 has been identified as a powerful tool for profiling enzyme activities in microarrays constructed through surface derivatization methods. medchemexpress.com This allows researchers to screen for molecules that can either activate or inhibit enzyme function, which is crucial for the development of new therapeutic agents. nih.gov
Applications in Bioengineered Heparin Synthesis
This compound is utilized in the research and development of bioengineered heparin, a synthetic version of the naturally occurring anticoagulant. While not a direct component of the final therapeutic heparin molecule, it serves as a crucial tool for labeling and detection in various analytical procedures. Specifically, it is used to create biotinylated heparin, which can then be employed in assays to monitor enzymatic reactions and assess the biological activity of the synthesized heparin.
In the chemoenzymatic synthesis of heparin, which involves a series of enzymatic modifications, it is essential to monitor the progress of reactions such as sulfonation. nih.gov For instance, in the synthesis of a low-molecular-weight heparin, biotinylated heparin is prepared by conjugating the reducing end of heparin to Amine-PEG3-Biotin. nsf.gov This biotin-labeled heparin can then be immobilized on streptavidin-coated surfaces, such as those on microplates or sensor chips for surface plasmon resonance (SPR). nih.govnsf.gov
This immobilization allows for the study of interactions between the bioengineered heparin and various proteins. For example, researchers have used this method to measure the binding affinity of antithrombin (AT) to heparin, which is critical for its anticoagulant activity. nih.gov By performing competition studies where the bioengineered heparin competes with the immobilized biotinylated heparin for binding to proteins like AT or platelet factor 4 (PF4), researchers can determine the efficacy of the synthesized product. nsf.gov
A typical procedure for synthesizing biotinylated heparin for these research purposes involves dissolving heparin and Amine-PEG3-Biotin in water, followed by the addition of a reducing agent like sodium cyanoborohydride (NaCNBH3). nih.govmdpi.com The mixture is then incubated at an elevated temperature for an extended period to facilitate the conjugation. nih.govmdpi.com The resulting biotinylated heparin is then purified to remove any unreacted components before being used in binding assays. mdpi.com This analytical application of this compound is a key step in the quality control and functional characterization of bioengineered heparins. nih.gov
PROTAC (Proteolysis-Targeting Chimeras) Development
This compound has emerged as a valuable building block in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comchemsrc.com PROTACs are innovative bifunctional molecules designed to selectively eliminate disease-causing proteins from cells. bpsbioscience.com This strategy of targeted protein degradation offers a powerful alternative to traditional small-molecule inhibitors. bpsbioscience.com
PROTAC molecules are composed of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. bpsbioscience.combroadpharm.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. bpsbioscience.com This polyubiquitination marks the target protein for degradation by the proteasome, the cell's natural protein disposal system. bpsbioscience.comnih.gov
Role as a PEG-Based PROTAC Linker
This compound functions as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comglpbio.com The linker is a critical component, as its length, flexibility, and chemical properties can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation. precisepeg.com
The structure of this compound incorporates a three-unit polyethylene glycol (PEG) spacer. This PEG linker offers several advantages in PROTAC design. Firstly, it provides a flexible bridge of a defined length between the two ligands. precisepeg.com The optimization of this linker length is crucial for successful PROTAC development, as even minor modifications can impact binding efficiency. precisepeg.com Secondly, the PEG component increases the water solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties. broadpharm.com The terminal primary amine group on the this compound allows for straightforward conjugation to a ligand for either the target protein or the E3 ligase, which typically possesses a reactive carboxylic acid or NHS ester group. lumiprobe.combiochempeg.com
While the biotin moiety is not always essential for the final PROTAC's primary function, its presence in the linker can be leveraged for analytical purposes during development, such as in purification or detection assays using avidin or streptavidin. lumiprobe.com The core utility, however, lies in its nature as a bifunctional linker, providing a PEG spacer with a reactive amine for conjugation. biochempeg.com Various PROTACs have been synthesized using PEG-based linkers to connect E3 ligase ligands (like those for Cereblon or VHL) to target protein ligands. tocris.comtocris.com
Targeted Protein Degradation Strategies
Targeted protein degradation (TPD) using PROTACs is a revolutionary approach in drug discovery that aims to remove specific proteins from cells rather than just inhibiting their function. bpsbioscience.com This strategy has the potential to address targets previously considered "undruggable" by conventional methods. bpsbioscience.com this compound plays a role in the construction of the molecules that drive this process. medchemexpress.comglpbio.comchemsrc.com
The mechanism of action for a PROTAC synthesized using a linker like this compound is as follows:
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Cereblon, VHL, or IAP), forming a ternary complex. bpsbioscience.comnih.gov
Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to tag the target protein with multiple ubiquitin molecules. nih.gov
Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. bpsbioscience.comnih.gov
Recycling : The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein molecules. nih.gov
The design of effective PROTACs requires careful optimization of the ligands and the linker. bpsbioscience.com The use of pre-functionalized building blocks, such as ligands for E3 ligases already attached to a PEG linker with a terminal amine (similar in principle to the utility of this compound), allows for the rapid generation of libraries for screening and optimization. precisepeg.comtocris.comtocris.com This modular approach, facilitated by linkers like this compound, accelerates the development of novel protein degraders for therapeutic applications. precisepeg.com
Advanced Methodologies and Characterization Techniques in Biotin Peg3 Amine Research
Integration with Click Chemistry in Biotinylation Strategies
Click chemistry, a class of reactions known for being rapid, specific, and high-yielding, has become a cornerstone in modern bioconjugation. While Biotin-PEG3-Amine itself does not directly participate in the most common click reactions, its terminal amine group serves as a versatile handle for introducing click-reactive functionalities, such as azides or alkynes.
A derivative, Biotin-PEG3-azide, is a prominent tool for click chemistry-based biotinylation. lumiprobe.com This reagent facilitates the labeling of molecules containing alkyne groups through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comacs.org The CuAAC reaction is widely used in materials science, organic synthesis, and biochemistry for creating stable triazole linkages. researchgate.netresearchgate.net The resulting triazole-linked adducts have been shown to be highly resistant to the hydrolytic enzyme biotinidase, which can cleave the natural amide bond in some biotinylated proteins. researchgate.net
The PEG3 linker in these reagents is crucial as it enhances aqueous solubility and provides a spacer arm that separates the biotin (B1667282) from the target molecule, ensuring efficient binding to streptavidin or avidin (B1170675). lumiprobe.com This approach has been used to label a variety of biomolecules, including DNA, oligonucleotides, and proteins. lumiprobe.com For instance, researchers have developed Y-shaped, bis-azide-functionalized biotin linkers that can be conjugated to alkyne-functionalized probes via CuAAC, creating molecules for specific applications like capturing amyloid fibrils. acs.org The workflow for such strategies often involves metabolically labeling biomolecules with an alkyne, followed by reaction with an azide-biotin reagent via click chemistry, and subsequent detection with a streptavidin-dye conjugate. biorxiv.org
Utilization in SuFEx Bioconjugation for High-Throughput Screening
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is another powerful, click-like reaction that has found utility in bioconjugation and high-throughput screening. researchgate.netnih.gov this compound has been successfully employed in SuFEx-based strategies. nih.gov This methodology relies on the reaction of iminosulfur oxydifluorides (R-N=SOF₂) with primary amines, like the one on this compound, to form stable sulfamides. nih.govresearchgate.net
These reactions are notable for their biocompatibility, proceeding efficiently in aqueous solutions under mild pH and temperature conditions, making them suitable for modifying sensitive biological molecules. nih.govresearchgate.net In one application, researchers demonstrated the efficient labeling of bovine serum albumin (BSA) protein. researchgate.netnih.gov The process involved a sequential SuFEx bioconjugation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biotin labeling. researchgate.net This demonstrates the potential of SuFEx as a robust tool for biological applications, including the development of high-throughput medicinal chemistry platforms. researchgate.netnih.gov The ability to rapidly generate large libraries of compounds and screen them directly in biological assays highlights the power of combining SuFEx with reagents like this compound. researchgate.net A study on high-throughput selection of enzymes also cited the use of this compound in its methodology. broadpharm.com
Spectroscopic and Chromatographic Methods for Conjugate Analysis
The successful synthesis and purification of this compound conjugates are verified through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the structure, purity, and molecular weight of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used to confirm the chemical structure of synthesized conjugates. For example, ¹H NMR was used to verify the synthesis of a conjugate between this compound and another molecule, with chemical shifts reported in parts per million (ppm). doi.org
Mass Spectrometry (MS) is essential for determining the precise molecular weight of the conjugates, confirming that the biotinylation reaction has occurred as expected. doi.orgsemanticscholar.org High-resolution mass spectrometry techniques like ESI-MS are often employed. doi.org
Chromatographic methods are critical for both purification and analysis.
Thin-Layer Chromatography (TLC) is a quick and effective method used to monitor the progress of a reaction and for initial purity assessment. doi.orgsemanticscholar.org Visualization can be achieved through methods like fluorescence quenching or by using various chemical stains. semanticscholar.org
Column Chromatography is a standard purification technique used to isolate the desired conjugate from unreacted starting materials and byproducts. doi.orgsemanticscholar.org Silica (B1680970) gel is a commonly used stationary phase. doi.orgsemanticscholar.org
Size-Exclusion Chromatography (SEC) is used to analyze the size and purity of macromolecular conjugates, such as biotinylated polymers or proteins. ntnu.no
The table below summarizes the analytical techniques used in the characterization of this compound conjugates.
| Analytical Technique | Application in this compound Research | Research Findings/Examples |
| Nuclear Magnetic Resonance (¹H NMR) | Structural verification of conjugates. | Confirmed the structure of a 3βmWi-A–biotin conjugate. doi.org Used in the analysis of SBG-PEG3-Biotin diblocks. ntnu.no |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of conjugation. | ESI-MS was used to find the mass of a 3βmWi-A–biotin conjugate. doi.org Mass spectra were acquired on a Finnigan LTQ-FT for pyrene-biotin conjugates. semanticscholar.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | Performed on silica gel plates to follow the synthesis of biotin conjugates. doi.orgsemanticscholar.org |
| Column Chromatography | Purification of synthesized conjugates. | Used with silica gel to purify crude products after synthesis. doi.orgsemanticscholar.org |
| Size-Exclusion Chromatography (SEC) | Analysis of the size and purity of polymeric conjugates. | Used to analyze the products of SBG-PEG3-Biotin conjugation. ntnu.no |
Microscopic Techniques for Visualizing this compound Functionalized Structures
Microscopy is a vital tool for visualizing the localization and dynamics of biotinylated molecules within cells and tissues. This compound, as a labeling reagent, facilitates this visualization by tagging target structures, which can then be detected by fluorophore-conjugated streptavidin.
Fluorescence Microscopy , particularly confocal microscopy , is widely used to visualize the incorporation and distribution of biotinylated probes in situ. researchgate.net For example, the internalization of biotinylated fluorescent probes into cancer cell lines overexpressing biotin receptors has been studied using this technique. researchgate.net In such experiments, cells are incubated with the biotinylated probe, which is then visualized after binding to a fluorescently labeled streptavidin. biorxiv.org
A more advanced technique, Expansion Microscopy (ExM) , has been enhanced by click chemistry to enable the imaging of various biomolecules with nanoscale resolution. biorxiv.org In the "Click-ExM" workflow, biomolecules are metabolically labeled with alkynes. These alkyne-tagged molecules are then reacted with an azide-biotin reagent (which can be synthesized from this compound) via click chemistry. biorxiv.org The resulting biotinylated structures are stained with a streptavidin-fluorophore conjugate that also contains anchoring groups for the hydrogel matrix. biorxiv.org After digestion and expansion of the gel, the labeled structures can be visualized with high resolution. This method has been used to image lipids and other biomolecules in cells. biorxiv.org
These microscopic techniques rely on the high-affinity interaction between biotin and streptavidin, which, when coupled with a fluorescent reporter like ATTO 647N, allows for sensitive and specific detection in applications such as high-resolution microscopy. atto-tec.com
Emerging Research Trajectories and Challenges for Biotin Peg3 Amine
Future Directions in Targeted Therapeutic Interventions
The strong and specific interaction between biotin (B1667282) and avidin (B1170675)/streptavidin is being increasingly exploited for targeted drug delivery. Future research is poised to leverage Biotin-PEG3-Amine in novel therapeutic strategies.
One promising area is the development of PROTACs (Proteolysis-Targeting Chimeras) . This compound can serve as a PEG-based linker in the synthesis of these molecules, which are designed to selectively degrade target proteins within cells. medchemexpress.com The PEG linker's flexibility and hydrophilicity can be crucial for optimizing the efficacy of PROTACs. medchemexpress.com
Furthermore, this compound is being investigated for its role in drug-delivery nanosystems . By conjugating therapeutic agents to this biotinylated linker, it is possible to create targeted drug carriers that can be directed to specific cells or tissues. This approach holds the potential to enhance drug efficacy while minimizing systemic toxicity. Research is also exploring the use of biotinylated chitosan (B1678972) macromolecules for creating nanosystems aimed at active tumor targeting. researchgate.net
Future work will likely focus on:
Optimizing linker length and composition: While the PEG3 spacer offers benefits, tailoring the PEG chain length could further improve the pharmacokinetic properties of drug conjugates. axispharm.com
Expanding the range of therapeutic payloads: Attaching a wider variety of drugs, including small molecules, peptides, and nucleic acids, to this compound will broaden its therapeutic potential.
Combining with other targeting moieties: Integrating other ligands with this compound could lead to multi-targeted systems with enhanced specificity and efficacy.
Advancements in Diagnostic and Analytical Tool Development
This compound is a cornerstone in the development of sensitive and specific diagnostic and analytical tools. Its application in this field is continually evolving.
The use of this compound in immunoassays , such as ELISA (Enzyme-Linked Immunosorbent Assay), allows for significant signal amplification. targetmol.com By labeling antibodies or antigens with this reagent, the strong biotin-streptavidin interaction can be used to enhance detection sensitivity. targetmol.com
In the realm of biosensors and analytical devices , this compound is critical for immobilizing biomolecules onto various surfaces. The PEG linker helps to reduce non-specific binding, ensuring that the immobilized molecules remain active and accessible for detection.
Future advancements are expected in:
Multiplexed diagnostics: Developing platforms that can simultaneously detect multiple analytes by using different biotinylated probes.
Enhanced imaging probes: Creating more sensitive and stable imaging agents by conjugating fluorophores or nanoparticles with this compound for both in vitro and in vivo applications.
2-D peptide mapping: This technique for the relative quantification of membrane proteins has shown that the choice of biotinylation reagent is crucial, with cleavable biotin derivatives showing promise for improving protein identification. nih.gov
Overcoming Challenges in in vivo Applications (e.g., systemic delivery, tissue penetration)
Despite its promise, the use of this compound in living organisms presents several challenges that researchers are actively working to overcome.
A primary challenge is ensuring efficient systemic delivery and tissue penetration . The physicochemical properties of the biotinylated conjugate, including its size, charge, and stability, can significantly impact its circulation time and ability to reach target tissues. rsc.orgnih.gov The PEG linker in this compound helps to increase water solubility and can reduce aggregation of the labeled molecule, which is beneficial for in vivo applications. aatbio.com
Another consideration is the potential for nonspecific binding and uptake by the reticuloendothelial system (RES), which can lead to rapid clearance from the bloodstream. rsc.org The hydrophilic and flexible nature of the PEG chain can help to create a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. nih.govlifetein.com
Research efforts to address these challenges include:
Modifying PEG chain length: Longer PEG chains can offer greater protection from enzymatic degradation and reduce renal clearance, but may also affect binding affinity. axispharm.comlifetein.com
Surface charge optimization: The surface charge of nanoparticles carrying biotinylated compounds can influence their interaction with cells and proteins in the bloodstream. rsc.org
Investigating alternative delivery systems: Encapsulating this compound conjugates within liposomes or other nanoparticles can improve their stability and delivery characteristics. nih.gov
A study on the in vivo application of an activity-based probe for N-acylethanolamine acid amidase (NAAA) utilized a click chemistry approach with Azide-PEG3-Biotin for ex vivo analysis of protein extracts from rat paws. nih.gov This highlights the utility of PEGylated biotin reagents in complex biological samples, though it also underscores the indirect nature of some in vivo assessments.
Comparative Analysis with Alternative Biotinylation Reagents and PEG Linkers
The effectiveness of this compound is often evaluated in comparison to other biotinylation reagents and linkers, each with distinct properties.
| Feature | This compound | NHS-Biotin | Biotin-PEG11-Amine | Desthiothis compound |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Primary Amine (-NH2) |
| Target | Carboxyl groups (with EDC) | Primary amines (e.g., lysine) | Carboxyl groups (with EDC) | Carboxyl groups (with EDC) |
| Spacer Arm Length | 22.9 Å gbiosciences.com | Shorter than PEG linkers | Longer than PEG3 | Same as this compound |
| Solubility | Water-soluble gbiosciences.com | Less water-soluble | Highly water-soluble thermofisher.com | Water-soluble |
| Binding to Avidin | Strong | Strong | Strong | Weaker, reversible iris-biotech.de |
| Key Advantage | Hydrophilic PEG spacer reduces aggregation and steric hindrance. aatbio.comaxispharm.com | Direct reaction with amines. | Longer spacer provides more flexibility. broadpharm.com | Allows for gentle elution of biotinylated molecules. iris-biotech.de |
Alternative Biotinylation Reagents:
NHS-esters of biotin (e.g., NHS-Biotin): These are widely used for labeling proteins on primary amines. thermofisher.com However, they are generally more hydrophobic than PEGylated reagents, which can sometimes lead to aggregation of the labeled protein. iris-biotech.de Tetrafluorophenyl (TFP) esters offer an alternative to NHS esters with greater stability against hydrolysis. thermofisher.com
Maleimide-activated biotin: These reagents specifically target sulfhydryl groups on cysteine residues, offering a more site-specific labeling approach compared to amine-reactive reagents. axispharm.com
Cleavable biotinylation reagents: These contain a linker with a cleavable bond (e.g., a disulfide bond), allowing for the release of the biotinylated molecule from the avidin matrix under specific conditions. thermofisher.com This is particularly useful in protein purification protocols. nih.gov
Alternative PEG Linkers:
Shorter PEG linkers (e.g., Biotin-PEG2-Amine): These may be suitable when less distance between the biotin and the target molecule is desired. axispharm.com
Longer PEG linkers (e.g., Biotin-PEG11-Amine, Biotin-PEG23-Amine): Longer linkers provide greater flexibility and can further reduce steric hindrance, which can be advantageous in certain applications where the biotin binding pocket of avidin is sterically hindered. axispharm.combroadpharm.com The increased length also enhances water solubility. broadpharm.com
The choice between this compound and other reagents depends on the specific application, the nature of the molecule to be labeled, and the desired properties of the final conjugate. gbiosciences.comaxispharm.com
Q & A
Q. What structural features of Biotin-PEG3-Amine influence its function in bioconjugation?
The compound comprises three components: (1) Biotin, which binds streptavidin/avidin with high specificity; (2) PEG3, a triethylene glycol chain enhancing solubility, reducing steric hindrance, and minimizing non-specific interactions; and (3) a terminal amine group for covalent conjugation to carboxylated targets via carbodiimide crosslinkers (e.g., EDC/NHS). The PEG spacer improves biocompatibility and ensures efficient biotin-streptavidin binding by preventing steric clashes .
Q. How can researchers conjugate this compound to proteins or nucleic acids?
- Method : Use amine-reactive crosslinkers (e.g., NHS esters) to target carboxyl groups on proteins. For nucleic acids, employ carbodiimide chemistry (EDC) to activate phosphate groups.
- Optimization : Adjust reaction pH (6.5–8.5), molar ratio (5:1–20:1 excess of this compound to target), and incubation time (2–4 hours at 4°C).
- Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP staining or MALDI-TOF mass spectrometry .
Q. How should this compound be stored to maintain stability?
- Storage : Lyophilized powder at –20°C in inert, moisture-free conditions. Reconstitute in anhydrous DMSO or PBS (pH 7.4).
- Handling : Avoid freeze-thaw cycles; aliquot solutions for single-use. PEG3’s hydrophilicity ensures solubility in aqueous buffers, but prolonged exposure to light or acidic conditions (<pH 5) may degrade the compound .
Q. What purification techniques are effective for isolating this compound conjugates?
- Dialysis : Use 3.5 kDa MWCO membranes to remove unreacted biotin or crosslinkers.
- Affinity Chromatography : Streptavidin-coated resins selectively bind biotinylated products.
- HPLC : Reverse-phase C18 columns resolve conjugates based on hydrophobicity. Validate purity via UV-Vis (λ = 280 nm for proteins) or LC-MS .
Advanced Research Questions
Q. How can this compound be integrated into drug delivery systems for targeted therapy?
- Design : Conjugate the compound to nanoparticles (e.g., liposomes) via amine-carboxyl linkages. Use PEG3 to enhance stealth properties and biotin to facilitate receptor-mediated uptake (e.g., in cancer cells overexpressing biotin receptors).
- Validation : Assess targeting efficiency in vitro using flow cytometry (streptavidin-FITC) and in vivo via biodistribution studies with radiolabeled constructs .
Q. How to troubleshoot low conjugation efficiency in complex biological matrices?
- Potential Issues : Competing amines (e.g., lysine residues in serum), suboptimal pH, or insufficient crosslinker.
- Solutions : Pre-purify target molecules, use molar excess of this compound (20:1), or employ "click chemistry" (e.g., azide-alkyne cycloaddition) for selective labeling in serum-containing buffers .
Q. How to resolve contradictions in binding affinity data between SPR and ELISA assays?
- Analysis : SPR measures real-time kinetics but may overestimate avidity due to multivalent interactions. ELISA provides endpoint data but is sensitive to steric hindrance from PEG3.
- Controls : Include negative controls (unmodified targets) and validate with orthogonal methods like Western blot or ITC .
Q. What factors influence the stability of this compound in live-cell imaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
